molecular formula C17H18F3NO B1293396 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine CAS No. 946784-16-3

4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine

Cat. No. B1293396
CAS RN: 946784-16-3
M. Wt: 309.33 g/mol
InChI Key: VXGWRXMXZADROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine involves multiple steps, including iodination, acetyl protection, coupling reactions, and deacetylation. For instance, the synthesis of a novel diamine precursor, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether, was achieved through these steps starting from 2-tert-butylaniline and 4,4′-oxydiphenol . Similarly, the synthesis of a fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, involved coupling and reduction steps . These synthetic routes are crucial for the development of advanced materials, such as polyimides, which exhibit enhanced solubility and thermal stability .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, the Schiff base 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol was characterized by FT-IR, MS, NMR, and single-crystal X-ray diffraction. Theoretical studies using density functional theory (DFT) methods were also performed to optimize molecular geometry and vibrational frequencies, which showed good agreement with experimental data . Additionally, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, indicating the importance of non-covalent interactions in the solid state .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted compounds has been explored in various chemical reactions. For instance, the reaction of 3,5-di-(tert-butyl)-o-benzoquinone with arylamines under oxidative conditions led to the formation of pentaheterocyclic compounds with strong red luminescence properties . N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, demonstrating the activation of imines for nucleophilic addition and the influence of the tert-butyl group as a chiral directing group .

Physical and Chemical Properties Analysis

The introduction of tert-butyl and trifluoromethyl groups significantly influences the physical and chemical properties of the compounds. Polyimides synthesized from diamine precursors containing these groups exhibit excellent solubility, transparency, and high thermal stability, with glass transition temperatures exceeding 264 °C and 5% weight loss temperatures above 525 °C . The fluorinated polyimides derived from the novel diamine 9FTPBA also showed outstanding mechanical properties and thermal stability, with glass transition temperatures around 223–225 °C . The luminescent properties of terpyridyl compounds with different aryl substituents were systematically investigated, revealing that electron-donating substituents increase the fluorescent quantum yields .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the search results .

properties

IUPAC Name

4-(4-tert-butylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-16(2,3)11-4-7-13(8-5-11)22-15-9-6-12(21)10-14(15)17(18,19)20/h4-10H,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGWRXMXZADROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.